molecular formula C24H32BNO4 B6342782 Benzyl N-butyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate CAS No. 2096994-88-4

Benzyl N-butyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

Cat. No.: B6342782
CAS No.: 2096994-88-4
M. Wt: 409.3 g/mol
InChI Key: QXCMGXYFLLOXEO-UHFFFAOYSA-N
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Description

Benzyl N-butyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate is a chemical compound known for its unique structure and reactivity. It features a boronate ester group, which is often utilized in organic synthesis and medicinal chemistry. This compound is particularly valuable in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-butyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate typically involves the reaction of benzyl N-butylcarbamate with 4-bromo-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is purified by column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-butyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl N-butyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Applied in the production of fine chemicals and materials science

Mechanism of Action

The mechanism of action of Benzyl N-butyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate primarily involves its role as a boronate ester. In cross-coupling reactions, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved include the activation of the boronate ester and the formation of a palladium-boron complex .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid

Uniqueness

Benzyl N-butyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate is unique due to its specific structure, which combines a boronate ester with a carbamate group. This combination enhances its stability and reactivity, making it particularly valuable in synthetic chemistry and pharmaceutical development .

Properties

IUPAC Name

benzyl N-butyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32BNO4/c1-6-7-17-26(22(27)28-18-19-11-9-8-10-12-19)21-15-13-20(14-16-21)25-29-23(2,3)24(4,5)30-25/h8-16H,6-7,17-18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCMGXYFLLOXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(CCCC)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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